7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
7-bromo-5-(3-bromophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c16-10-3-1-2-9(6-10)15-12-7-11(17)4-5-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCMGHBGLWKNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348265 | |
| Record name | 7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-11-2 | |
| Record name | 7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzodiazepine compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound can modulate the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The bromine atoms may enhance the compound’s binding affinity and selectivity for the receptor.
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Among Halogenated 1,4-Benzodiazepines
Key Observations:
Substituent Position and Halogen Type: The 3-bromophenyl group in the target compound distinguishes it from analogs with 2-halogenated phenyl groups (e.g., phenazepam, flubromazepam). Bromine’s larger atomic radius and lipophilicity (vs. Cl or F) may enhance blood-brain barrier penetration, prolonging duration of action .
Pharmacokinetics:
- Flubromazepam’s ultra-long half-life (~106 hr) is attributed to fluorine’s metabolic stability and reduced hepatic clearance . The target compound’s dual bromine atoms may similarly resist degradation, suggesting extended activity.
Flubromazepam remains under surveillance but lacks sufficient evidence for global scheduling . The target compound’s absence from controlled substance lists (as of 2024) highlights regulatory gaps for novel benzodiazepines .
Table 2: Analytical Differentiation of Halogenated Benzodiazepines
Notes:
- The target compound’s dual bromine atoms increase molecular weight and may produce distinct mass spectrometry (MS) fragmentation patterns compared to mono-halogenated analogs .
- Reverse-phase HPLC methods can resolve positional isomers (e.g., 2- vs. 3-bromophenyl) via retention time differences .
Biological Activity
7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound has garnered attention due to its potential anxiolytic and sedative effects, similar to other benzodiazepines. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular structure of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one features a bromine atom at the 7th position and a phenyl group at the 5th position of the diazepine ring. Its molecular formula is , with a molecular weight of approximately 384.07 g/mol. The compound's structural characteristics suggest that it may interact with various receptors in the central nervous system (CNS), particularly the GABAergic system.
Anxiolytic and Sedative Effects
In animal models, 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has demonstrated significant anxiolytic and sedative properties. Studies have shown that administration of this compound leads to reduced anxiety-like behavior and sedation in various behavioral tests such as the elevated plus maze and open field test.
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that it undergoes biotransformation primarily through hydroxylation and conjugation reactions before being excreted via urine and feces.
Study on Behavioral Effects
A study conducted on rats evaluated the anxiolytic effects of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The results indicated a significant reduction in anxiety levels compared to control groups treated with saline. Behavioral assays showed increased time spent in open arms of an elevated plus maze, suggesting reduced anxiety.
Sedative Properties Evaluation
Another investigation focused on the sedative properties of this compound using a sleep induction model. The results demonstrated that higher doses led to a marked increase in sleep duration compared to baseline measurements. This finding supports the sedative potential of 7-bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Activity | GABA_A Receptor Interaction |
|---|---|---|---|
| Diazepam | High | High | Strong |
| Lorazepam | High | Moderate | Strong |
| 7-Bromo-5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Moderate | High | Potential |
Q & A
Q. Key Variables :
| Parameter | Optimal Condition | Risk of Side Reaction |
|---|---|---|
| Reaction Temperature | 60°C | Dehalogenation above 80°C |
| Solvent | DMF or THF | Hydrolysis in protic solvents |
| Catalyst Loading | 5 mol% Pd(PPh3)4 | Lower loading reduces cost but slows kinetics |
Advanced Question: What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Answer:
Contradictions often arise from differences in metabolic stability or bioavailability. A systematic approach includes:
Metabolic Profiling : Use liver microsomes to identify metabolites interfering with activity .
Receptor Binding Assays : Compare affinity for GABAA subtypes (α1 vs. α5) using radioligand displacement (e.g., [<sup>3</sup>H]flunitrazepam) .
Pharmacokinetic Studies : Measure plasma half-life and brain penetration in rodent models.
Computational Modeling : Docking studies (e.g., AutoDock Vina) to correlate bromine positioning with receptor interaction energetics .
Advanced Question: How does the bromine substitution pattern influence this compound’s interaction with biological targets compared to non-halogenated benzodiazepines?
Answer:
Bromine increases lipophilicity (logP ~2.8) and enhances binding to hydrophobic receptor pockets. Key findings:
-
Steric Effects : The 3-bromophenyl group may hinder binding to GABAA’s α1 subunit but improve selectivity for α2/α3 subtypes .
-
Electrophilic Reactivity : Bromine at position 7 facilitates covalent binding studies via Suzuki coupling with fluorescent probes .
-
Comparative Data :
Compound GABAA IC50 (nM) Metabolic Stability (t1/2, h) Non-brominated analog 120 1.5 7-Bromo derivative 45 3.2
Advanced Question: What are the challenges in crystallizing this compound, and how can they be addressed for structural studies?
Answer:
Challenges :
- Low solubility in common solvents (e.g., DMSO).
- Polymorphism due to flexible diazepine ring.
Q. Solutions :
Solvent Screening : Use mixed solvents (e.g., acetone/water) for slow vapor diffusion .
Co-crystallization : Add receptor fragments (e.g., GABAA peptide loops) to stabilize specific conformations.
Cryo-Crystallography : Flash-cooling at 100 K to reduce thermal motion artifacts.
Advanced Question: How can researchers validate the compound’s stability under long-term storage conditions?
Answer:
Protocol :
Accelerated Degradation : Incubate at 40°C/75% RH for 6 months, monitoring via HPLC.
Light Exposure : UV/Vis spectroscopy to detect photolytic debromination.
Stabilizers : Add antioxidants (e.g., BHT) to lyophilized formulations stored at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
